molecular formula C9H8FNOS B2854808 3-(4-Fluorophenyl)-1,3-thiazolidin-4-one CAS No. 109052-07-5

3-(4-Fluorophenyl)-1,3-thiazolidin-4-one

Cat. No. B2854808
CAS RN: 109052-07-5
M. Wt: 197.23
InChI Key: BAQSSZSRPXUUHJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,3-thiazolidin-4-one, also known as S-24524, is a compound with potential therapeutic properties. It belongs to the class of thiazolidinones, which are known for their diverse biological activities. The compound has been studied extensively in recent years due to its promising pharmacological profile.

Scientific Research Applications

Organic Synthesis

3-(4-Fluorophenyl)-1,3-thiazolidin-4-one: serves as a key intermediate in the synthesis of various organofluorine compounds. The introduction of fluorine atoms or fluorine-containing groups into molecules is crucial for the development of new drugs, as it can enhance their ability to permeate biological membranes, bind to target receptors, and improve metabolic stability .

Photoredox Catalysis

This compound is involved in photoredox catalysis, a process that allows selective introduction of fluoroalkyl moieties under mild conditions. It’s used in radical fluoroalkylation, particularly trifluoromethylation, which is a powerful tool in organofluorine chemistry .

Tyrosinase Inhibition

In the field of dermatology and cosmetic science, 3-(4-Fluorophenyl)-1,3-thiazolidin-4-one is researched for its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can help treat pigmentation disorders and prevent neurodegenerative processes related to Parkinson’s disease .

Molecular Modelling

The compound’s structure allows it to be used in molecular modelling studies to understand interactions with biological targets. Docking analysis can predict how well it binds to enzymes like tyrosinase, which is valuable for designing more effective inhibitors .

Vibrational Spectroscopy

3-(4-Fluorophenyl)-1,3-thiazolidin-4-one: can be studied using vibrational spectroscopy to understand its electronic properties and behavior under different conditions. This information is essential for designing materials with specific electronic characteristics .

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the structure of this compound. Understanding its structural details is vital for synthesizing new compounds with desired biological activities .

properties

IUPAC Name

3-(4-fluorophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNOS/c10-7-1-3-8(4-2-7)11-6-13-5-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQSSZSRPXUUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1,3-thiazolidin-4-one

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